molecular formula C7H8BrNO3S B1277058 5-Bromo-2-methoxybenzenesulfonamide CAS No. 23095-14-9

5-Bromo-2-methoxybenzenesulfonamide

Cat. No. B1277058
CAS RN: 23095-14-9
M. Wt: 266.11 g/mol
InChI Key: WHYIIAFUVXCXIL-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxybenzenesulfonamide is a chemical compound that appears to be a key intermediate or reactant in various chemical syntheses and reactions. It is related to compounds that have been studied for their potential applications in medicinal chemistry, such as enzyme inhibition, as well as their interesting chemical properties and reactivity patterns.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including N-alkylation, aminohydroxylation, and reactions with different electrophiles. For instance, N-alkylation of 2-azidobenzenesulfonamide with 5-bromopent-1-ene leads to an N-pentenyl sulfonamide, which can undergo intramolecular aminohydroxylation to give a precursor for pyrrolobenzothiadiazepine synthesis . Additionally, the synthesis of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate involves the reaction of tris(5-bromo-2-methoxyphenyl)bismuth with benzenesulfonic acid in the presence of hydrogen peroxide .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques, including single-crystal X-ray diffraction. For example, tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate crystallizes with bismuth atoms having a trigonal bipyramidal coordination, and the compound exhibits specific bond angles and distances that are indicative of its molecular geometry .

Chemical Reactions Analysis

The reactivity of compounds similar to 5-Bromo-2-methoxybenzenesulfonamide has been explored in various chemical reactions. For instance, the aminohalogenation reaction of ethyl 2-methylpenta-2,3-dienoate with TsNBr2 leads to the synthesis of a novel compound with potential anticancer properties . Moreover, the reaction of N,N-dibromobenzenesulfonamide with propenylbenzene derivatives results in a range of products, depending on the molar ratios and substituents involved .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 5-bromo-2-methoxybenzenesulfonamide moiety are influenced by their molecular structure. For example, the solvate form of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate has been synthesized and its crystal structure analyzed, revealing intramolecular contacts between bismuth and oxygen atoms of methoxy and sulfonate groups . Additionally, sodium N-bromo-p-nitrobenzenesulfonamide has been reported as a useful oxidizing titrant with simple and rapid titration procedures for various species .

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

5-Bromo-2-methoxybenzenesulfonamide has been utilized in the synthesis of new zinc phthalocyanines, which show promising applications in photodynamic therapy for cancer treatment. These phthalocyanines are noted for their high singlet oxygen quantum yield, making them effective photosensitizers in Type II mechanisms for cancer therapy. The properties of these phthalocyanines, including good fluorescence and appropriate photodegradation quantum yield, enhance their potential in treating cancer through photodynamic methods (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Molecular Interaction Studies

The compound has been involved in studies related to enzyme inhibition. For instance, derivatives of 5-Bromo-2-methoxybenzenesulfonamide have been synthesized and evaluated for their potential to inhibit enzymes like acetylcholinesterase and α-glucosidase. These studies not only focus on the synthesis but also on in silico analysis to understand the interaction at a molecular level (Riaz, 2020).

Development of Metal Ion Sensors

Research has been conducted on the development of sensors using derivatives of 5-Bromo-2-methoxybenzenesulfonamide for detecting heavy metals like cobalt ions. Such sensors are based on bis-sulfonamides fabricated onto glassy carbon electrodes, demonstrating high sensitivity and stability in environmental and healthcare applications (Sheikh et al., 2016).

Anticancer Properties

Studies have shown that derivatives of 5-Bromo-2-methoxybenzenesulfonamide exhibit anticancer properties. For instance, compounds like N-(4-Bromo-5-ethoxy-3,5-dimethyl-furan-2(5H)-ylidene)-4-methylbenzenesulfonamide have been synthesized and characterized for their potential anticancer properties, indicating the versatility of 5-Bromo-2-methoxybenzenesulfonamide in developing novel anticancer agents (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Safety And Hazards

The safety data sheet for “5-Bromo-2-methoxybenzenesulfonamide” indicates that it is classified as Acute Tox. 4 Oral . The hazard statements include H302, and the precautionary statements include P264, P270, P301 + P312, and P501 . Personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves are recommended .

properties

IUPAC Name

5-bromo-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYIIAFUVXCXIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429136
Record name 5-bromo-2-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxybenzenesulfonamide

CAS RN

23095-14-9
Record name 5-bromo-2-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-methoxybenzenesulphonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 5-bromo-2-methoxybenzenesulfonyl chloride (45g; 157.6 mmol, from Lancaster Chemical) at 0° C. in THF, was added concentrated NH4OH (42.5 mL) and the reaction mixture was brought to r.t. for 2 h. The reaction mixture was diluted with EtOAc, extracted with NaHCO3 (2×), brine, and the organic phase was dried over MgSO4. The solvent was removed to give the title compound.
Quantity
157.6 mmol
Type
reactant
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42.5 mL
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reactant
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Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
TA Sheikh, MN Arshad, MM Rahman, AM Asiri… - Journal of …, 2016 - Elsevier
… [46] was implemented to synthesize N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) (3a) and N,N′-(ethane-1,2-diyl)bis(5-bromo-2-methoxybenzenesulfonamide) (3b). …
Number of citations: 18 www.sciencedirect.com
N Masuda, O Yamamoto, M Fujii, T Ohgami… - Bioorganic & medicinal …, 2005 - Elsevier
In a previous study, we described the structure–activity relationships (SARs) for a series of thiazolidenebenzenesulfonamide derivatives. These compounds were found to be highly …
Number of citations: 32 www.sciencedirect.com
A Fomovska, Q Huang, K El Bissati… - Antimicrobial agents …, 2012 - Am Soc Microbiol
… twice, dried, and concentrated to yield 5-bromo-2-methoxybenzenesulfonamide (212 mg, 91%)… A mixture of 5-bromo-2-methoxybenzenesulfonamide (212 mg, 0.8 mmol), Pd/C (10%, 20 …
Number of citations: 32 journals.asm.org
J Li, R Zhu, X Zhuang, C Zhang, H Shen, X Wu… - Bioorganic …, 2023 - Elsevier
Multivalency is an attractive strategy for effective binding to target protein. Bromodomain and extra-terminal (BET) family features two tandem bromodomains (BD1, BD2), which are …
Number of citations: 3 www.sciencedirect.com
CW Roberts, SP Muench, R Mcleod - 2012 - Citeseer
… twice, dried, and concentrated to yield 5-bromo-2-methoxybenzenesulfonamide (212 mg, 91%)… A mixture of 5-bromo-2-methoxybenzenesulfonamide (212 mg, 0.8 mmol), Pd/C (10%, 20 …
Number of citations: 2 citeseerx.ist.psu.edu
SP Muench, R Mcleod - 2012 - academia.edu
… twice, dried, and concentrated to yield 5-bromo-2-methoxybenzenesulfonamide (212 mg, 91%)… A mixture of 5-bromo-2-methoxybenzenesulfonamide (212 mg, 0.8 mmol), Pd/C (10%, 20 …
Number of citations: 0 www.academia.edu
Q Xiang, G Luo, C Zhang, Q Hu, C Wang, T Wu… - European Journal of …, 2022 - Elsevier
… The resulting crude product was further purified by silica gel chromatography to yield N-(1-acetylindolin-5-yl)-5-bromo-2-methoxybenzenesulfonamide (20f) as a white solid (200ámg, 83…
Number of citations: 3 www.sciencedirect.com
R McLeod, SP Muench, DW Rice, AP Kozikowski… - 2012 - academia.edu
… twice, dried, and concentrated to yield 5-bromo-2-methoxybenzenesulfonamide (212 mg, 91%)… A mixture of 5-bromo-2-methoxybenzenesulfonamide (212 mg, 0.8 mmol), Pd/C (10%, 20 …
Number of citations: 2 www.academia.edu
CW Roberts, SP Muench, SF Queener, R Mcleod - Citeseer
… twice, dried, and concentrated to yield 5-bromo-2-methoxybenzenesulfonamide (212 mg, 91%)… A mixture of 5-bromo-2-methoxybenzenesulfonamide (212 mg, 0.8 mmol), Pd/C (10%, 20 …
Number of citations: 2 citeseerx.ist.psu.edu
H Juteau, Y Gareau, M Labelle, CF Sturino… - Bioorganic & medicinal …, 2001 - Elsevier
… Carboxylic acid Scheme 1, Scheme 2 was coupled with 5-bromo-2-methoxybenzenesulfonamide to afford the title compound 9 in 73% yield. H NMR (acetone-d 6 -DMSO-d 6 ) δ 8.01 (d…
Number of citations: 131 www.sciencedirect.com

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